4-Hydroxynonenal-d3

Description

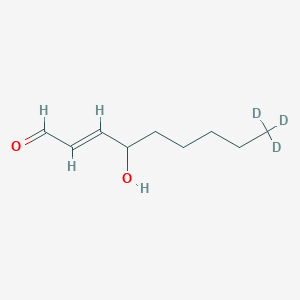

Structure

3D Structure

Properties

IUPAC Name |

(E)-9,9,9-trideuterio-4-hydroxynon-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJFIQYAHPMBBX-PKJLGKQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Hydroxynonenal-d3: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties, Structure, and Application of 4-Hydroxynonenal-d3 for Researchers, Scientists, and Drug Development Professionals.

4-Hydroxynonenal (4-HNE), an α,β-unsaturated hydroxyalkenal, is a primary and highly reactive byproduct of lipid peroxidation of omega-6 polyunsaturated fatty acids like arachidonic and linoleic acids.[1][2][3] Due to its role as a "toxic second messenger," 4-HNE is extensively studied as a biomarker for oxidative stress and is implicated in a variety of pathological conditions, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases.[4] this compound (4-HNE-d3) is the deuterium-labeled analogue of 4-HNE, containing three deuterium atoms at the terminal methyl position.[5] This isotopic labeling makes it an invaluable internal standard for the accurate quantification of endogenous 4-HNE in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[5][6] This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of 4-HNE-d3.

Core Chemical Properties and Structure

This compound shares nearly identical chemical properties with its non-deuterated counterpart, with the key difference being its increased mass due to the presence of deuterium atoms. This mass difference is fundamental to its use as an internal standard in mass spectrometry-based analytical methods.

| Property | Value | Citation(s) |

| Chemical Formula | C₉H₁₃D₃O₂ | [5] |

| Molecular Weight | 159.2 g/mol | [5] |

| CAS Number | 148706-06-3 | [5] |

| Synonyms | (±)-4-hydroxy-9,9,9-d3-non-2E-enal, 4-HNE-d3 | [5][6] |

| Physical Form | A 500 µg/ml solution in methyl acetate; Colorless to light yellow liquid | [5][6] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [5] |

| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [5][6] |

| SMILES | O=C(/C=C/C(O)CCCCC([2H])([2H])[2H])[H] | [5] |

| InChI | InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/i1D3 | [5] |

Experimental Protocols and Applications

The primary application of 4-HNE-d3 is as an internal standard for the quantification of 4-HNE.[6] Mass spectrometry is the most definitive method for characterizing 4-HNE adducts.[7]

Quantification of 4-HNE in Biological Samples using LC-MS with 4-HNE-d3 Internal Standard

This protocol outlines a general procedure for the analysis of 4-HNE in a complex biological matrix, such as tissue homogenate or cell lysate.

1. Sample Preparation:

-

Homogenization: Homogenize tissue samples in an appropriate ice-cold buffer (e.g., 50 mM HEPES, pH 7.4, with 1 mM DTT and 0.1 mM EDTA).[8]

-

Lipid Extraction: Perform a lipid extraction using a standard method, such as the Folch technique.[8]

-

Internal Standard Spiking: Add a known amount of 4-HNE-d3 to the sample prior to extraction or analysis. This accounts for sample loss during preparation and variability in instrument response.

-

Derivatization (for GC-MS): For GC-MS analysis, derivatization is necessary to make the compound volatile. A common method involves reaction with pentafluorobenzyl (PFB) oxime followed by silylation.[7] For LC-MS, derivatization is typically not required.[7]

2. Chromatographic Separation and Mass Spectrometric Detection:

-

LC-MS Analysis: Analyze the prepared sample using a liquid chromatography system coupled to a mass spectrometer. The chromatographic step separates 4-HNE from other sample components.

-

Mass Spectrometry: The mass spectrometer detects and quantifies both the endogenous 4-HNE and the 4-HNE-d3 internal standard based on their distinct mass-to-charge ratios.

3. Data Analysis:

-

Quantification: The concentration of endogenous 4-HNE is determined by comparing the peak area of the endogenous 4-HNE to the peak area of the known amount of the 4-HNE-d3 internal standard.

Workflow for 4-HNE Quantification

Role in Signaling Pathways

4-HNE is not merely a marker of cellular damage but also a signaling molecule that can modulate various cellular pathways, often in a concentration-dependent manner.[4][9] It exerts its effects primarily by forming covalent adducts with nucleophilic residues (cysteine, histidine, and lysine) on proteins, thereby altering their function.[1][10]

Key signaling pathways influenced by 4-HNE include:

-

NF-κB Pathway: The effect of 4-HNE on the NF-κB pathway is concentration-dependent. At low concentrations (e.g., 0.1–1 μM), it can activate NF-κB signaling by activating IKK, whereas higher concentrations (e.g., 2.5 μM) can be inhibitory.[9]

-

Nrf2 Pathway: 4-HNE can activate the Nrf2 signaling pathway at low concentrations (≤ 0.3 μM), which is a key cellular defense mechanism against oxidative stress.[9]

-

MAPK Pathway: 4-HNE is known to activate mitogen-activated protein kinase (MAPK) signaling pathways.[4][11]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway can also be modulated by 4-HNE.[9]

-

Src Kinase: 4-HNE can form adducts with Src, a non-receptor tyrosine kinase, leading to the activation of pro-inflammatory signaling pathways.[11]

4-HNE Signaling Network

References

- 1. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 2. LIPID MAPS [lipidmaps.org]

- 3. Studies on the mechanism of formation of 4-hydroxynonenal during microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. 4-hydroxy Nonenal-d3 | 148706-06-3 [amp.chemicalbook.com]

- 7. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of proinflammatory signaling by 4-hydroxynonenal-Src adducts in aged kidneys - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Instability: A Technical Guide to 4-Hydroxynonenal-d3 Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxynonenal (4-HNE), a prominent α,β-unsaturated aldehyde, is a key biomarker and mediator of oxidative stress, implicated in a multitude of pathological conditions. Its deuterated analog, 4-Hydroxynonenal-d3 (4-HNE-d3), serves as an essential internal standard for the accurate quantification of 4-HNE in biological matrices. However, the inherent reactivity of the 4-HNE molecule presents significant challenges regarding its stability and storage. This technical guide provides an in-depth overview of the stability of 4-HNE-d3, recommended storage conditions, and detailed experimental protocols for its analysis, empowering researchers to ensure the integrity of their standards and the reliability of their results. While this guide focuses on 4-HNE-d3, the stability profile of its non-deuterated counterpart, 4-HNE, is largely comparable and is therefore used as a proxy where specific data for the deuterated form is unavailable.

Core Concepts: Understanding 4-HNE-d3 Instability

The instability of 4-HNE-d3 is rooted in its chemical structure, which features a reactive α,β-unsaturated aldehyde functional group. This moiety is susceptible to nucleophilic attack, primarily through Michael addition and Schiff base formation. In biological systems, this reactivity leads to the formation of adducts with proteins, nucleic acids, and lipids, thereby altering their function and contributing to cellular damage. In a laboratory setting, this reactivity translates to a finite shelf-life and necessitates careful handling and storage to prevent degradation.

The primary degradation pathways for 4-HNE in biological systems, which also inform its chemical instability, are:

-

Glutathione Conjugation: The most significant metabolic route, involving the enzymatic or spontaneous reaction of the thiol group of glutathione with the electrophilic carbon of 4-HNE.

-

Oxidation: Conversion of the aldehyde group to a carboxylic acid, forming 4-hydroxy-2-nonenoic acid (HNA).

-

Reduction: Reduction of the aldehyde to an alcohol, yielding 1,4-dihydroxy-2-nonene (DHN).

Data Presentation: Stability and Storage Conditions

The following tables summarize the recommended storage conditions and known stability data for 4-HNE-d3 and its derivatives, based on information from commercial suppliers and the scientific literature. It is crucial to note that detailed quantitative kinetic studies on the degradation of 4-HNE-d3 under various non-biological conditions (e.g., different pH, temperatures, and solvents) are not extensively available. The data presented here is a synthesis of manufacturer recommendations and inferences from the known reactivity of 4-HNE.

Table 1: Recommended Storage Conditions for this compound and its Derivatives

| Compound | Form | Recommended Storage Temperature | Manufacturer Stated Stability |

| This compound (4-HNE-d3) | Neat Oil or in Methyl Acetate | -80°C | ≥ 1 year[1] |

| 4-HNE-d3 in Solution (e.g., DMSO) | Solution | -80°C | ≥ 1 year[2] |

| -20°C | 1 month[2] | ||

| 4-hydroxy Nonenal Glutathione-d3 (4-HNE-GSH-d3) | Lyophilized Powder | -20°C | ≥ 4 years[3] |

| 4-hydroxy Nonenal Mercapturic Acid-d3 | Solution in Ethanol | -80°C | ≥ 2 years |

Table 2: Qualitative Stability Profile of 4-Hydroxynonenal in Various Conditions

| Condition | Stability | Notes |

| Aqueous Solution | Low | Highly susceptible to degradation, especially at neutral to alkaline pH. |

| Acidic pH | Moderate | More stable than at neutral or alkaline pH, but degradation still occurs. |

| Alkaline pH | Very Low | Rapid degradation. |

| Organic Solvents (e.g., Ethanol, DMSO, Methyl Acetate) | Moderate to High | Generally more stable than in aqueous solutions. Anhydrous conditions are preferred. |

| Presence of Nucleophiles (e.g., Thiols, Amines) | Very Low | Rapidly forms adducts. |

| Exposure to Air (Oxygen) | Moderate | Susceptible to oxidation over time. Storage under inert gas (e.g., argon or nitrogen) is recommended. |

| Elevated Temperature | Low | Degradation rate increases significantly with temperature. |

| Light Exposure | Moderate | While not extensively documented, protection from light is a general best practice for unsaturated aldehydes. |

Experimental Protocols

Accurate assessment of 4-HNE-d3 stability requires robust analytical methodologies. The following protocols provide detailed procedures for conducting stability studies and quantifying 4-HNE.

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of 4-HNE-d3 under various stress conditions.

Materials:

-

This compound (neat or in a specified solvent)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Methanol or Acetonitrile (HPLC grade)

-

pH meter

-

Incubator or water bath

-

Photostability chamber

-

HPLC system with UV or MS detector

Procedure:

-

Sample Preparation: Prepare stock solutions of 4-HNE-d3 in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix equal volumes of the 4-HNE-d3 stock solution and 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the 4-HNE-d3 stock solution and 0.1 M NaOH.

-

Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the 4-HNE-d3 stock solution and 3% H₂O₂.

-

Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours), protected from light.

-

At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a solution of 4-HNE-d3 in a sealed vial in an oven at an elevated temperature (e.g., 60°C).

-

At defined time points, withdraw aliquots and dilute with mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of 4-HNE-d3 in a photostability chamber to a controlled light source (e.g., UV and visible light).

-

Simultaneously, keep a control sample in the dark.

-

At defined time points, withdraw aliquots from both exposed and control samples and dilute with mobile phase for HPLC analysis.

-

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of the unstressed control to identify and quantify degradation products.

Protocol 2: HPLC Method for the Quantification of this compound

This protocol describes a common approach for the analysis of 4-HNE, which involves derivatization to a stable, chromophoric or fluorophoric compound, followed by HPLC separation and detection.

Objective: To quantify the concentration of 4-HNE-d3 in a sample.

Materials:

-

Sample containing 4-HNE-d3

-

Derivatizing agent: 2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile) or Dansylhydrazine solution.

-

Internal standard (e.g., a related aldehyde not present in the sample)

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

-

Sample Preparation and Derivatization:

-

To a known volume of the sample, add a known amount of the internal standard.

-

Add an excess of the derivatizing agent (e.g., DNPH solution).

-

Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 1-2 hours).

-

-

Solid Phase Extraction (for complex matrices):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge with a weak solvent mixture (e.g., water/acetonitrile) to remove interferences.

-

Elute the derivatized 4-HNE-d3 with a stronger solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

HPLC Analysis:

-

Column: Reversed-phase C18

-

Mobile Phase: A gradient of mobile phase A and B. For example:

-

0-5 min: 90% A, 10% B

-

5-20 min: Gradient to 10% A, 90% B

-

20-25 min: Hold at 10% A, 90% B

-

25-30 min: Return to 90% A, 10% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector: UV detector at a wavelength appropriate for the derivative (e.g., 365 nm for DNPH adducts) or a fluorescence detector with appropriate excitation and emission wavelengths for fluorescent derivatives.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of derivatized 4-HNE-d3 standards.

-

Calculate the concentration of 4-HNE-d3 in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to 4-HNE.

References

An In-depth Technical Guide to the Solubility of 4-Hydroxynonenal-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility of 4-Hydroxynonenal-d3 (4-HNE-d3), a deuterated analog of the lipid peroxidation product 4-Hydroxynonenal (4-HNE). 4-HNE-d3 is frequently utilized as an internal standard for the quantification of 4-HNE in biological samples by mass spectrometry.[1] Understanding its solubility is critical for accurate sample preparation, experimental design, and interpretation of results in studies related to oxidative stress and associated pathologies.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. For comparative purposes, the solubility of the non-deuterated form, 4-Hydroxynonenal, is also included.

| Compound | Solvent | Solubility |

| This compound | DMF | 25 mg/mL |

| DMSO | 25 mg/mL | |

| Ethanol | 50 mg/mL | |

| PBS (pH 7.2) | 0.5 mg/mL | |

| 4-Hydroxynonenal | DMSO | 100 mg/mL |

| Ethanol | 100 mg/mL or 10 mg/mL | |

| Water | Insoluble |

Data for this compound sourced from Cayman Chemical[1]. Data for 4-Hydroxynonenal sourced from Selleck Chemicals and Sigma-Aldrich[2][3]. Note the differing reported solubilities for 4-Hydroxynonenal in ethanol.

Experimental Protocol: Determination of Solubility

While specific proprietary methods for determining the solubility of this compound are not publicly detailed, a general and robust experimental protocol can be followed. This protocol is based on the principle of creating a saturated solution and then quantifying the dissolved analyte.

Objective: To determine the maximum solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvents of interest (e.g., DMSO, ethanol, PBS)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometer)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., ethanol) to prepare a high-concentration stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the test solvent in a series of vials. The amount should be sufficient to ensure that not all of the compound dissolves.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15 minutes) to pellet the undissolved this compound.

-

-

Quantification:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted supernatant using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the test solvent.

-

Signaling Pathways and Biological Relevance

4-Hydroxynonenal is a highly reactive aldehyde produced during the peroxidation of ω-6 polyunsaturated fatty acids.[4] It is a key mediator of oxidative stress-induced cellular signaling.[5][6] 4-HNE can modulate various signaling pathways, often through the formation of adducts with proteins.[7] The concentration of 4-HNE is a critical determinant of its biological effects.[5]

Caption: Signaling pathways modulated by 4-Hydroxynonenal (4-HNE).

Experimental Workflow: Quantification of 4-HNE using 4-HNE-d3

The quantification of 4-HNE in biological matrices is a common application for 4-HNE-d3. A typical workflow involves sample preparation, extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: General workflow for the quantification of 4-HNE using 4-HNE-d3 as an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. 4-Hydroxynonenal [sigmaaldrich.com]

- 4. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 5. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Effects of Deuterated 4-Hydroxynonenal: A Technical Guide for Researchers

An In-depth Examination of 4-Hydroxynonenal's Cellular Impact and the Role of Deuteration in its Analysis

Introduction

4-Hydroxynonenal (HNE), a highly reactive α,β-unsaturated aldehyde, is a major product of lipid peroxidation of omega-6 polyunsaturated fatty acids within cellular membranes.[1][2] Long considered a mere cytotoxic byproduct of oxidative stress, HNE is now recognized as a potent signaling molecule that modulates a variety of cellular processes, ranging from gene expression and cell proliferation to apoptosis and inflammation.[3][4] Its high reactivity, particularly towards nucleophilic amino acid residues in proteins, underpins its diverse biological effects.[5][6]

This technical guide provides a comprehensive overview of the biological effects of HNE, with a special focus on the utility of deuterated HNE (D-HNE) in advanced research applications. While D-HNE itself is not typically studied for its distinct biological properties, its use as an internal standard in mass spectrometry has been instrumental in the precise quantification of HNE-protein adducts and in elucidating the mechanisms of HNE-mediated cellular events.[7] This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of HNE's role in cellular pathophysiology and the methodologies to study it.

The Role of Deuterated 4-Hydroxynonenal in Research

Deuterium-labeled HNE (D-HNE) serves as a critical tool for researchers studying the flux and adduction of HNE in biological systems. Due to its identical chemical properties to native HNE but distinct mass, D-HNE is an ideal internal standard for quantitative mass spectrometry-based proteomics.[7] This allows for the precise measurement of HNE-protein adducts in complex biological samples, providing invaluable data on the extent of oxidative damage and the specific protein targets of HNE. The synthesis of deuterated analogs of related lipid peroxidation products, such as 4-oxo-2(E)-nonenal, has been well-documented, providing a methodological basis for the preparation of D-HNE for research purposes.[8][9]

Quantitative Data on the Biological Effects of 4-Hydroxynonenal

The biological effects of HNE are highly concentration-dependent, with low concentrations often eliciting adaptive responses and higher concentrations leading to cytotoxicity and apoptosis.[3] The following tables summarize key quantitative data from various studies.

Table 1: Cytotoxicity of 4-Hydroxynonenal (HNE) in Various Cell Lines

| Cell Line | Assay | IC50 / Effective Concentration | Exposure Time | Reference |

| PC-12 | MTT Assay | 10 µM (moderate decrease in viability) | 12-24 h | [10] |

| PC-12 | Cytotoxicity | 10-50 µM (cytotoxic) | 2 h | [11] |

| HOS (undifferentiated) | MTT Assay | 5-10 µM (significant decrease) | Not specified | [12] |

| HOS (differentiated) | MTT Assay | 5-10 µM (significant decrease) | Not specified | [12] |

| Chinese Hamster Fibroblast (HA-1) | Clonogenic Survival | Dose-modifying factors of 2.0-3.0 in resistant cells | Not specified | [13] |

Table 2: Quantitative Effects of 4-Hydroxynonenal (HNE) on Gene and Protein Expression

| Cell Line/Tissue | Target Gene/Protein | Effect | HNE Concentration | Exposure Time | Reference |

| 3T3-L1 Adipocytes | Adiponectin mRNA | Increased | 20 µM | 16 h | [14] |

| 3T3-L1 Adipocytes | PPAR-γ mRNA | Increased | 20 µM | 16 h | [14] |

| Human Placental Explants | FASN, ACAT1, FATP4 mRNA | Increased | 25-100 µM | Not specified | [15] |

| Human Placental Explants | SREBP1, SREBP2, LDLR mRNA | Decreased by 4-HHE | 25-100 µM | Not specified | [15] |

Table 3: Kinetics of 4-Hydroxynonenal (HNE) Protein Adduction

| Protein | Modified Residue | Reactivity Order | Method | Reference |

| Human Serum Albumin | Histidine | H242 > H510 > H67 > H367 > H247 | LC-MS/MS | [16] |

| General Proteins | Amino Acids | Cysteine > Histidine > Lysine > Arginine | Kinetic Studies | [5] |

Key Signaling Pathways Modulated by 4-Hydroxynonenal

HNE is a potent modulator of several critical signaling pathways, primarily through the adduction of key regulatory proteins.

Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a central regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. HNE, as an electrophile, can directly modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[17][18] This allows Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes containing Antioxidant Response Elements (AREs) in their promoters.[9][19]

Caption: HNE-mediated activation of the Nrf2 signaling pathway.

Apoptosis Signaling Pathways

HNE can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[8][20]

-

Extrinsic Pathway: HNE has been shown to activate the Fas death receptor, leading to the recruitment of Fas-Associated Death Domain (FADD) and subsequent activation of the caspase cascade, including caspase-8 and the executioner caspase-3.[21] HNE can also induce a DISC (Death-Inducing Signaling Complex)-independent apoptosis pathway by activating Apoptosis Signal-regulating Kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK).[20]

-

Intrinsic Pathway: HNE can trigger the intrinsic pathway by promoting the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3] This results in the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently caspase-3. HNE has also been shown to activate p53, a key tumor suppressor protein that can induce apoptosis by upregulating pro-apoptotic genes.[21]

Caption: HNE-induced extrinsic and intrinsic apoptosis pathways.

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the biological effects of HNE.

Cell Culture and HNE Treatment

-

Cell Lines: A variety of cell lines have been used to study HNE's effects, including but not limited to PC-12 (pheochromocytoma), HOS (osteosarcoma), HepG2 (hepatocellular carcinoma), and primary cell cultures.[8][11][12]

-

HNE Preparation: HNE is typically dissolved in a solvent such as ethanol or DMSO to create a stock solution, which is then diluted in cell culture medium to the desired final concentration immediately before use.[22]

-

Treatment Conditions: Cells are typically exposed to HNE at concentrations ranging from 1 µM to 100 µM for various durations, from minutes to 24 hours or longer, depending on the endpoint being measured.[11][23] To mimic a stable in vivo environment, some studies employ repeated additions of HNE.[23]

Western Blotting for HNE-Protein Adducts

Western blotting is a standard technique to detect HNE-modified proteins.[24][25]

-

Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

SDS-PAGE and Transfer: Total protein is quantified (e.g., by BCA assay), separated by SDS-polyacrylamide gel electrophoresis, and transferred to a nitrocellulose or PVDF membrane.[25]

-

Immunodetection: The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with a primary antibody specific for HNE-protein adducts (e.g., anti-HNE monoclonal antibody).[25][26] Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[27] Densitometric analysis can be used for semi-quantitative assessment.[28]

Caption: Workflow for Western Blot analysis of HNE-protein adducts.

Mass Spectrometry for Identification of HNE-Protein Adducts

Mass spectrometry (MS) is a powerful tool for the identification of specific protein targets of HNE and the precise sites of adduction.[5][29]

-

Sample Preparation: HNE-modified proteins can be enriched from complex mixtures using various techniques, including affinity purification with antibodies or click chemistry with tagged HNE analogs.[27]

-

Proteolytic Digestion: The enriched proteins are typically digested with trypsin to generate peptides.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[7][27] The fragmentation pattern of the peptides allows for their sequencing and the identification of the HNE modification (a mass shift of +156 Da for a Michael adduct).[30]

-

Data Analysis: The MS/MS data is searched against a protein database to identify the modified proteins and the specific amino acid residues (cysteine, histidine, or lysine) that are adducted.[5]

Cell Viability and Apoptosis Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[31][32]

-

Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[33]

-

Hoechst Staining: The fluorescent dye Hoechst 33342 is used to visualize nuclear morphology. Apoptotic cells exhibit condensed and fragmented nuclei.[33]

-

Caspase Activity Assays: The activation of caspases, key proteases in the apoptotic cascade, can be measured using fluorometric or colorimetric assays that utilize specific caspase substrates.[8]

Conclusion

4-Hydroxynonenal is a multifaceted signaling molecule with profound effects on cellular function. Its ability to form covalent adducts with proteins allows it to modulate a wide array of signaling pathways, ultimately influencing cell fate. Understanding the intricate mechanisms of HNE's actions is crucial for elucidating its role in various pathologies and for the development of novel therapeutic strategies. The use of deuterated HNE as a research tool has significantly advanced our ability to quantify and characterize HNE-protein interactions, providing a deeper insight into the molecular toxicology and signaling roles of this important lipid peroxidation product. This guide provides a foundational understanding of the biological effects of HNE and the experimental approaches to investigate them, serving as a valuable resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential metabolism of 4-hydroxynonenal in liver, lung and brain of mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-2-nonenal Induces Apoptosis by Inhibiting AKT Signaling in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis | Journal of Neuroscience [jneurosci.org]

- 11. Influence of cytotoxic doses of 4-hydroxynonenal on selected neurotransmitter receptors in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Cytotoxicity and metabolism of 4-hydroxy-2-nonenal and 2-nonenal in H2O2-resistant cell lines. Do aldehydic by-products of lipid peroxidation contribute to oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Hydroxynonenal differentially regulates adiponectin gene expression and secretion via activating PPARγ and accelerating ubiquitin–proteasome degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipid Aldehydes 4-Hydroxynonenal and 4-Hydroxyhexenal Exposure Differentially Impact Lipogenic Pathways in Human Placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of 4-Hydroxy-2-nonenal Induced Pro- and Anti-Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Self-regulatory role of 4-hydroxynonenal in signaling for stress-induced programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Proeryptotic Activity of 4-Hydroxynonenal: A New Potential Physiopathological Role for Lipid Peroxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Detection of HNE Modification of Proteins in Aging Mouse Tissues: A Western Blot-Based Approach | Springer Nature Experiments [experiments.springernature.com]

- 25. Western blot analysis for 4-hydroxy-2-nonenal (HNE)-modified proteins in paraquat-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Mass spectrometry-based proteomics of oxidative stress: Identification of 4-hydroxy-2-nonenal (HNE) adducts of amino acids using lysozyme and bovine serum albumin as model proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Pathways of 4-Hydroxy-2-Nonenal Detoxification in a Human Astrocytoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 32. broadpharm.com [broadpharm.com]

- 33. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-HNE-d3 as a Biomarker for Lipid Peroxidation Studies

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Role of 4-HNE in Lipid Peroxidation and the Imperative for an Internal Standard

Lipid peroxidation, a key indicator of oxidative stress, is implicated in the pathophysiology of numerous diseases. This complex process generates a variety of reactive aldehydes, with 4-hydroxy-2-nonenal (4-HNE) being one of the most abundant and cytotoxic.[1][2][3] 4-HNE readily forms adducts with proteins, DNA, and lipids, thereby disrupting cellular signaling and function.[1][2][3] Its pleiotropic effects make it a critical biomarker for studying oxidative stress in both basic research and clinical settings.

Accurate quantification of 4-HNE is paramount for understanding its role in disease and for evaluating the efficacy of therapeutic interventions. However, the inherent reactivity and variable stability of 4-HNE in biological matrices present significant analytical challenges. To overcome these, the use of a stable isotope-labeled internal standard is essential. 4-hydroxynonenal-d3 (4-HNE-d3), a deuterated analog of 4-HNE, serves as an ideal internal standard for mass spectrometry-based quantification. It co-elutes with the endogenous analyte and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Signaling Pathways Modulated by 4-HNE

4-HNE is not merely a marker of damage but also an active signaling molecule that can modulate various cellular pathways, often in a concentration-dependent manner.[1] Understanding these pathways is crucial for interpreting the biological consequences of elevated 4-HNE levels.

At low concentrations, 4-HNE can activate adaptive response pathways, while at higher concentrations, it contributes to cellular dysfunction and apoptosis. Key signaling pathways influenced by 4-HNE include:

-

NF-κB Signaling: 4-HNE can either activate or inhibit the NF-κB pathway depending on its concentration. At low levels (0.1–1 µM), it can activate IKK, leading to NF-κB activation, while at higher concentrations (2.5 µM), it can be inhibitory.[1]

-

Nrf2 Signaling: 4-HNE is a known activator of the Nrf2 pathway, a critical regulator of antioxidant defense. At concentrations ≤ 0.3 µM, 4-HNE can induce the expression of cytoprotective genes.[1]

-

mTOR Signaling: 4-HNE has been shown to influence the mTOR pathway, which is central to cell growth, proliferation, and survival.

-

Apoptosis Signaling: Elevated levels of 4-HNE can trigger apoptosis through the activation of stress-activated protein kinases such as JNK and p38.[2]

Quantitative Data Summary

The use of 4-HNE-d3 as an internal standard in LC-MS/MS and GC-MS methods allows for the precise quantification of 4-HNE in various biological matrices. The following tables summarize representative quantitative data from studies utilizing deuterated internal standards for 4-HNE analysis.

Table 1: LC-MS/MS Method Parameters for 4-HNE Analysis

| Parameter | Description | Reference |

| Internal Standard | 4-HNE-d3 | [2] |

| Derivatization Agent | 2,4-Dinitrophenylhydrazine (DNPH) | [4] |

| Chromatographic Column | Reversed-phase C18 | [5][6] |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid | [4] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5] |

| MRM Transitions (4-HNE) | Not explicitly stated in the provided search results | |

| MRM Transitions (4-HNE-d3) | Not explicitly stated in the provided search results |

Table 2: GC-MS Method Parameters for 4-HNE Analysis

| Parameter | Description | Reference |

| Internal Standard | 9,9,9-D3-4-hydroxynon-2-enal or 4-HNE-d11 | [7][8] |

| Derivatization | Pentafluorobenzyl-hydroxylamine-HCl followed by trimethylsilylation | [8] |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) | [8] |

| Monitored Ions (m/z) | 152 for HNE, 162 for HNE-d11 | [8] |

Table 3: Quantitative Levels of 4-HNE in Human Plasma

| Condition | 4-HNE Concentration (nmol/L) | Analytical Method | Reference |

| Healthy Elderly Volunteers | 37 ± 15 (mean ± SD) | HPLC with fluorescence detection | [9] |

| Women with Migraine | Increased levels compared to controls | GC-MS | [8] |

| Patients with Thyroid Dysfunction | No significant alterations | GC-MS | [8] |

Experimental Protocols

Protocol 1: Quantification of Free 4-HNE in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of free 4-HNE in human plasma using 4-HNE-d3 as an internal standard. Specific parameters may require optimization based on the instrumentation used.

1. Sample Preparation:

-

Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood sample at 1000 x g for 15 minutes at 4°C.

-

Storage: Store plasma samples at -80°C until analysis.

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard, 4-HNE-d3, at a known concentration.

-

Vortexing and Centrifugation: Vortex the mixture for 2 minutes and then centrifuge at 16,000 x g for 10 minutes at 4°C.[4]

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

2. Derivatization (using DNPH as an example):

-

Reaction: Add an equal volume of 2,4-dinitrophenylhydrazine (DNPH) solution in acetonitrile/acetic acid to the supernatant.

-

Incubation: Incubate the mixture at room temperature in the dark for 1 hour to allow for the formation of HNE-DNPH and HNE-d3-DNPH adducts.

-

Evaporation: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: A typical flow rate of 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte (4-HNE-DNPH) and the internal standard (4-HNE-d3-DNPH). Note: The exact m/z values will depend on the derivatizing agent used.

-

Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Protocol 2: Analysis of 4-HNE-Protein Adducts by ELISA

This protocol outlines a competitive ELISA for the quantification of 4-HNE protein adducts.

1. Reagent Preparation:

-

Standards: Prepare a standard curve using known concentrations of a 4-HNE-protein conjugate (e.g., 4-HNE-BSA).

-

Samples: Dilute plasma or serum samples in an appropriate assay buffer.

-

Antibodies: Prepare working dilutions of the primary anti-4-HNE antibody and the HRP-conjugated secondary antibody.

2. ELISA Procedure:

-

Coating: Coat a 96-well plate with a 4-HNE-protein conjugate and incubate overnight at 4°C.

-

Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Competitive Binding: Add standards and samples to the wells, followed by the primary anti-4-HNE antibody. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate to remove unbound reagents.

-

Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate again.

-

Substrate Reaction: Add a TMB substrate solution and incubate in the dark until a color develops.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read Absorbance: Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of 4-HNE adducts in the sample.

Conclusion

4-HNE is a well-established and critically important biomarker for lipid peroxidation. Its role as a signaling molecule adds another layer of complexity and significance to its measurement. For accurate and reliable quantification, the use of a deuterated internal standard such as 4-HNE-d3 in conjunction with mass spectrometry is the gold standard. The protocols and data presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize 4-HNE-d3 in their studies of oxidative stress and related diseases. The ability to precisely measure 4-HNE will undoubtedly continue to advance our understanding of disease pathogenesis and aid in the development of novel therapeutic strategies.

References

- 1. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Mass Spectrometric Analysis of 4-hydroxy-2-(E)-nonenal Modification of Cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of 4-hydroxynonenal in small volume blood plasma samples: modification of a gas chromatographic-mass spectrometric method for clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajrms.com [ajrms.com]

The Dual-Faceted Role of 4-Hydroxynonenal in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxynonenal (4-HNE), a highly reactive α,β-unsaturated aldehyde, is a major product of lipid peroxidation of ω-6 polyunsaturated fatty acids within cellular membranes.[1][2] Long considered merely a cytotoxic byproduct of oxidative stress, emerging evidence has repositioned 4-HNE as a critical signaling molecule, orchestrating a complex network of cellular responses.[2][3][4] Its role is markedly concentration-dependent, with low physiological levels promoting cell survival and adaptive responses, while higher pathological concentrations trigger deleterious events, including apoptosis and necrosis.[1][5] This guide provides an in-depth exploration of the mechanisms of 4-HNE in cellular models, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in this dynamic field. The deuterated form, 4-Hydroxynonenal-d3 (HNE-d3), is predominantly utilized as an internal standard for accurate quantification of 4-HNE levels in biological samples via mass spectrometry, and is not typically studied for its distinct mechanistic effects.

Core Mechanism of Action

The biological activities of 4-HNE are rooted in its high reactivity towards cellular macromolecules.[5][6] It possesses three reactive functional groups: a carbonyl group, a C=C double bond, and a hydroxyl group.[2] This structure enables 4-HNE to form covalent adducts with proteins, primarily through Michael addition with the nucleophilic side chains of cysteine, histidine, and lysine residues, and to a lesser extent, through Schiff base formation with lysine.[1][6][7] This adduction can alter the structure and function of key proteins involved in cellular homeostasis and signal transduction.[7][8]

Quantitative Data on 4-HNE Cellular Effects

The cellular response to 4-HNE is highly dependent on its concentration. The following tables summarize the quantitative effects of 4-HNE observed in various cellular models.

| Concentration Range | Cellular Effect | Cell Type(s) | Reference(s) |

| 0.01 - 1 µM | Activation of signaling pathways (e.g., G protein-mediated signaling, PLC) | Endothelial cells, Neutrophils | [6] |

| 0.1 - 5 µM | Promotion of cell proliferation and differentiation | Various | [1] |

| ≤ 0.3 µM | Activation of Nrf2 signaling | HBE1 cells | [4] |

| 0.1 - 1 µM | Activation of IKK and NF-κB | Human fibroblast cells | [4] |

| 0.5 - 1 µM | Induction of apoptosis | Hippocampal neurons | [9] |

| > 5 µM | Cytotoxic effects and decreased cell viability | SH-SY5Y neuronal cells | [10] |

| 5 - 40 µM | Induction of apoptosis | HepG2 cells | [5] |

| 10 - 20 µM | Induction of caspase enzymes and apoptosis | Various | [1] |

| 10 - 100 µM | Impairment of mitochondrial function | Human small airway epithelial cells | [11] |

| 25 µM | Decreased cell viability and increased caspase-3 activity | Human small airway epithelial cells | [11] |

| 25 - 50 µM | Increased red blood cell adherence to endothelial cells | Human red blood cells, HUVECs | [12] |

| 80 - 100 µM | Induction of necrosis | HepG2 cells, HeLa cells | [5] |

Table 1: Concentration-Dependent Effects of 4-HNE in Cellular Models

| Parameter | Cell Type | 4-HNE Concentration | Incubation Time | Result | Reference |

| Cell Viability | SH-SY5Y | > 5 µM | 4 hours | Dose-dependent decrease | [10] |

| Cell Viability | Human SAECs | 25 µM | Not specified | 3.2-fold decrease | [11] |

| Apoptosis | Hippocampal neurons | 1 µM | Not specified | 49% of cells apoptotic | [9] |

| Apoptosis | HepG2 | 5 - 40 µM | Not specified | Induction of apoptosis | [5] |

| Necrosis | HepG2 | 80 µM | Not specified | 31.8% of cells necrotic | [5] |

| Necrosis | HepG2 | 100 µM | Not specified | 55.4% of cells necrotic | [5] |

| Caspase-3 Activity | Human SAECs | 25 µM | Not specified | 2.4-fold increase | [11] |

| Ceramide Levels | Human RBCs | 25 µM | 24 hours | Increase from 5.4% to 20.5% positive cells | [12] |

| Ceramide Levels | Human RBCs | 50 µM | 24 hours | Increase to 44.3% positive cells | [12] |

| Hemoglobin Release | Human RBCs | 50 µM | 24 hours | Increase from 3.8% to 7.6% | [12] |

Table 2: Quantitative Effects of 4-HNE on Cell Viability and Death Markers

Key Signaling Pathways Modulated by 4-HNE

4-HNE influences a multitude of signaling pathways, often with opposing effects depending on its concentration.

Nrf2-Mediated Antioxidant Response

At low concentrations, 4-HNE can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[4] This leads to the upregulation of cytoprotective genes.

NF-κB Signaling Pathway

The effect of 4-HNE on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is concentration-dependent. Low concentrations can activate NF-κB, promoting inflammation and cell survival, whereas higher concentrations can inhibit its activation.[4][13]

References

- 1. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of 4-hydroxynonenal and its metabolites in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell death and diseases related to oxidative stress:4-hydroxynonenal (HNE) in the balance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteomic analysis of 4-hydroxynonenal (4-HNE) modified proteins in liver mitochondria from chronic ethanol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Hydroxynonenal induces mitochondrial-mediated apoptosis and oxidative stress in SH-SY5Y human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Hydroxynonenal regulates mitochondrial function in human small airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proeryptotic Activity of 4-Hydroxynonenal: A New Potential Physiopathological Role for Lipid Peroxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-HNE-d3 in Oxidative Stress Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key contributor to the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Lipid peroxidation, the oxidative degradation of lipids, is a primary consequence of oxidative stress, leading to the formation of various reactive aldehydes. Among these, 4-hydroxy-2-nonenal (4-HNE) is one of the most abundant and cytotoxic products.[2][3]

4-HNE is a highly reactive α,β-unsaturated aldehyde that readily forms covalent adducts with macromolecules, including proteins, DNA, and lipids.[1][4] These modifications can alter the structure and function of biomolecules, leading to cellular dysfunction and contributing to disease progression.[1][4] Consequently, the accurate quantification of 4-HNE in biological samples is crucial for understanding the role of oxidative stress in disease and for the development of novel therapeutic interventions.

The inherent reactivity and low physiological concentrations of 4-HNE present significant analytical challenges.[5] To overcome these challenges, stable isotope-labeled internal standards are employed in mass spectrometry-based quantification methods. 4-HNE-d3, a deuterated analog of 4-HNE, serves as an ideal internal standard for the accurate and precise measurement of 4-HNE in complex biological matrices. This technical guide provides an in-depth overview of the role of 4-HNE-d3 in oxidative stress research, including detailed experimental protocols, quantitative data, and visualization of relevant biological pathways and workflows.

The Utility of 4-HNE-d3 as an Internal Standard

In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to a sample prior to analysis. The ideal internal standard has physicochemical properties nearly identical to the analyte of interest but is isotopically distinct, allowing it to be differentiated by the mass spectrometer. 4-HNE-d3, with three deuterium atoms, fulfills these criteria perfectly.

The use of a deuterated internal standard like 4-HNE-d3 offers several advantages:

-

Correction for Sample Loss: It accounts for any loss of the analyte during sample preparation, extraction, and handling.

-

Compensation for Matrix Effects: It mitigates the influence of other components in the biological matrix that can suppress or enhance the ionization of the analyte in the mass spectrometer.

-

Improved Accuracy and Precision: By normalizing the signal of the endogenous 4-HNE to that of the known amount of 4-HNE-d3, the accuracy and precision of the quantification are significantly improved.

Quantitative Analysis of 4-HNE using 4-HNE-d3

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two primary analytical techniques for the quantification of 4-HNE in biological samples, with both methods benefiting from the use of 4-HNE-d3 as an internal standard.

Quantitative Data from GC-MS Method Validation

The following table summarizes the validation parameters of a GC-MS method for the quantification of 4-HNE in human plasma using a deuterated internal standard.

| Parameter | Value | Reference |

| Linearity (r²) | 0.998 | [5][6] |

| Calibration Range | 2.5 - 250 nmol/L | [5][6] |

| Within-day Precision | 4.4 - 6.1% | [5][6] |

| Between-day Precision | 5.2 - 10.2% | [5][6] |

| Accuracy | 99 - 104% | [5][6] |

Representative Levels of 4-HNE in Human Plasma

The table below presents typical concentrations of 4-HNE measured in human plasma under different conditions.

| Condition | 4-HNE Concentration (nmol/L) | Analytical Method | Reference |

| Healthy Elderly Volunteers (mean ± SD) | 37 ± 15 | HPLC with fluorescence detection | [7] |

| Healthy Individuals (range) | 10 - 10,000 | Not specified | [8] |

| COVID-19 Survivors (mean) | 3.1 pmol/mg protein | ELISA | [3] |

| Deceased COVID-19 Patients (mean) | 4.9 pmol/mg protein | ELISA | [3] |

| Healthy Controls for COVID-19 study (mean) | 1.6 pmol/mg protein | ELISA | [3] |

Experimental Protocols

Quantification of 4-HNE in Human Plasma by GC-MS

This protocol is adapted from a validated method for the analysis of 4-HNE in human plasma.[5][9]

a. Materials and Reagents:

-

4-HNE standard

-

4-HNE-d3 internal standard

-

Pentafluorobenzyl hydroxylamine hydrochloride (PFBHA-HCl)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hexane, Ethyl acetate (HPLC grade)

-

Human plasma (collected in EDTA tubes)

b. Sample Preparation and Derivatization:

-

Thaw frozen plasma samples on ice.

-

To 50 µL of plasma, add a known amount of 4-HNE-d3 internal standard.

-

Add 500 µL of a PFBHA-HCl solution (10 mg/mL in water) to each sample.

-

Incubate at room temperature for 1 hour to form the PFB-oxime derivative.

-

Extract the derivative twice with 1 mL of hexane.

-

Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

-

Add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate to the dried residue.

-

Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

-

The sample is now ready for GC-MS analysis.

c. GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection: 1 µL in splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

-

Mass Spectrometer: Operated in negative chemical ionization (NCI) mode.

-

Selected Ion Monitoring (SIM): Monitor the following ions:

d. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the 4-HNE derivative to the peak area of the 4-HNE-d3 derivative against the concentration of the 4-HNE standards.

-

Determine the concentration of 4-HNE in the plasma samples from the calibration curve.

Quantification of 4-HNE-Protein Adducts by LC-MS/MS

This protocol provides a general framework for the analysis of 4-HNE adducted proteins.

a. Materials and Reagents:

-

4-HNE-d3

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (sequencing grade)

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

b. Sample Preparation and Digestion:

-

Homogenize tissue samples or lyse cells in a buffer containing urea to denature proteins.

-

Determine the protein concentration of the lysate using a standard protein assay.

-

Spike the samples with a known amount of 4-HNE-d3 to serve as an internal standard for the quantification of free 4-HNE. For protein adducts, stable isotope-labeled peptides are often used as internal standards.

-

Reduce the protein disulfide bonds by adding DTT and incubating at 60°C for 30 minutes.

-

Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.

-

Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration.

-

Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.

-

Stop the digestion by adding formic acid.

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

-

Dry the purified peptides under vacuum.

c. LC-MS/MS Analysis:

-

Liquid Chromatograph: A nano- or micro-flow HPLC system.

-

Column: A reversed-phase C18 column suitable for peptide separations.

-

Mobile Phases:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient: A suitable gradient to separate the peptides (e.g., 2-40% B over 60 minutes).

-

Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Data Acquisition: Operate in data-dependent acquisition (DDA) mode, where the instrument automatically selects the most abundant precursor ions for fragmentation (MS/MS).

d. Data Analysis:

-

Use a database search engine (e.g., Mascot, Sequest) to identify the peptides and proteins from the MS/MS spectra.

-

Search for modifications corresponding to 4-HNE adducts on cysteine, histidine, and lysine residues (mass shift of +156.11 Da).

-

Quantify the relative abundance of the 4-HNE modified peptides by comparing their peak areas to those of corresponding unmodified peptides or stable isotope-labeled peptide standards.

Signaling Pathways and Experimental Workflows

4-HNE and the NF-κB Signaling Pathway

4-HNE has a dual role in regulating the NF-κB signaling pathway, a key player in inflammation and immune responses. At low concentrations, it can activate NF-κB, while at higher concentrations, it can be inhibitory.[4][10][11]

Caption: 4-HNE's concentration-dependent regulation of the NF-κB signaling pathway.

4-HNE and the Nrf2 Signaling Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. 4-HNE can activate Nrf2, leading to the expression of antioxidant and detoxification enzymes.[2][12][13]

Caption: Activation of the Nrf2 antioxidant response pathway by 4-HNE.

Experimental Workflow for 4-HNE Biomarker Discovery

The following diagram illustrates a typical workflow for identifying and quantifying 4-HNE as a biomarker of oxidative stress in a clinical or research setting.

Caption: A generalized workflow for 4-HNE biomarker discovery and validation.

Conclusion

4-HNE is a critical mediator and biomarker of oxidative stress, and its accurate quantification is essential for advancing our understanding of a wide range of diseases. The use of the deuterated internal standard, 4-HNE-d3, in conjunction with sensitive mass spectrometric techniques, provides a robust and reliable method for measuring 4-HNE in complex biological samples. The detailed protocols and workflows presented in this guide offer a valuable resource for researchers, scientists, and drug development professionals seeking to investigate the role of lipid peroxidation and oxidative stress in their respective fields. By enabling precise and accurate quantification of this key biomarker, 4-HNE-d3 plays a pivotal role in the ongoing efforts to develop new diagnostic tools and therapeutic strategies for oxidative stress-related diseases.

References

- 1. Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Overview of the Lipid Peroxidation Measurements in Patients by the Enzyme-Linked Immunosorbent Assay Specific for the 4-Hydroxynonenal-Protein Adducts (4-HNE-ELISA) [imrpress.com]

- 4. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ajrms.com [ajrms.com]

- 8. Role of Physiological Levels of 4-Hydroxynonenal on Adipocyte Biology: Implications for Obesity and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of 4-hydroxynonenal in small volume blood plasma samples: modification of a gas chromatographic-mass spectrometric method for clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Investigating 4-Hydroxynonenal-d3 in Neurodegenerative Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress and the resultant lipid peroxidation are central to the pathophysiology of a spectrum of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS). A key mediator of this cellular damage is 4-hydroxynonenal (4-HNE), a highly reactive aldehyde end-product of lipid peroxidation. This technical guide provides a comprehensive overview of the role of 4-HNE in neurodegeneration and details the application of its deuterated stable isotope, 4-hydroxynonenal-d3 (4-HNE-d3), as a critical tool for precise quantification in preclinical research. This document outlines detailed experimental protocols for the assessment of 4-HNE-mediated effects and presents quantitative data from various disease models. Furthermore, it visualizes the complex signaling pathways modulated by 4-HNE, offering a valuable resource for researchers and drug development professionals in the field of neuroscience.

Introduction: The Role of 4-HNE in Neurodegeneration

4-Hydroxynonenal is generated from the peroxidation of ω-6 polyunsaturated fatty acids, such as arachidonic and linoleic acids, which are abundant in neuronal cell membranes.[1] Due to its high reactivity, 4-HNE readily forms covalent adducts with proteins, nucleic acids, and lipids, leading to cellular dysfunction and cytotoxicity.[2] Elevated levels of 4-HNE and 4-HNE-protein adducts have been consistently observed in the brains of patients with AD, PD, and ALS, implicating this aldehyde as a key player in the progression of these devastating disorders.[3][4][5][6]

The pathological effects of 4-HNE are multifaceted. It can impair the function of critical enzymes, disrupt cytoskeletal integrity, induce mitochondrial dysfunction, and trigger apoptotic and other cell death pathways.[7][8] Understanding the precise mechanisms of 4-HNE-induced neurotoxicity is paramount for the development of effective therapeutic strategies.

This compound: A Tool for Accurate Quantification

The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry.[9] this compound (4-HNE-d3), a deuterated form of 4-HNE, serves as an ideal internal standard for the accurate and precise quantification of endogenous 4-HNE in biological samples.[10] Its near-identical chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.[11] This allows for reliable measurement of 4-HNE levels, which is crucial for correlating its concentration with disease severity and for evaluating the efficacy of potential therapeutics.

Quantitative Data on 4-HNE in Neurodegenerative Disease Models

The following tables summarize quantitative data regarding 4-HNE levels and its effects in various in vitro and in vivo models of neurodegenerative diseases.

Table 1: 4-HNE Levels in Alzheimer's Disease Models

| Model System | Brain Region/Cell Type | Condition | 4-HNE Concentration | Reference |

| Preclinical Alzheimer's Disease (Human) | Hippocampus/Parahippocampal Gyrus | PCAD vs. Normal Control | Increased protein-bound HNE | [12] |

| 5XFAD Transgenic Mice (4 months old) | Frontal Cortex | 5XFAD vs. Non-Tg | Increased 4-HNE levels | [13] |

| Alzheimer's Disease Patients (Ventricular Fluid) | Ventricular Fluid | AD vs. Control | Significantly elevated free 4-HNE | |

| In vitro Aβ Treatment | Aβ-treated neurons | Aβ vs. Control | Increased 4-HNE formation | [14] |

Table 2: 4-HNE in Parkinson's Disease Models

| Model System | Brain Region/Cell Type | Condition | 4-HNE Finding | Reference |

| Parkinson's Disease Patients (Post-mortem) | Substantia Nigra Neurons | PD vs. Control | 58% of neurons positively stained for HNE-modified proteins in PD vs. 9% in controls. | [15][16] |

| Rotenone-induced PD model (in vitro/in vivo) | Dopaminergic neurons | Rotenone vs. Control | Increased 4-HNE accumulation | [4] |

| Human Neuroblastoma Cells (SH-SY5Y) | SH-SY5Y cells | 4-HNE treatment (5-50 µM) | Dose-dependent decrease in cell viability | [17] |

Table 3: 4-HNE in Amyotrophic Lateral Sclerosis Models

| Model System | Tissue/Cell Type | Condition | 4-HNE Finding | Reference |

| G93A-SOD1 Transgenic Mice | Spinal Cord | G93A vs. Non-Tg | Significantly HNE-modified proteins (DRP-2, Hsp70, alpha-enolase) | [13] |

| hSOD1G93A ALS Rat Model | Muscle Tissue | End-stage ALS vs. Control | Significant increase in GS-HNE and Car-HNE adducts | [1][18] |

| ALS Patients | Serum | ALS vs. Healthy Controls | Significantly higher 4-HNE levels, correlating with disease progression. | [19] |

| Cultured Spinal Neurons (G93A SOD-1 Tg mice) | Spinal Neurons and Astrocytes | HNE exposure | Increased labile zinc levels | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of 4-HNE in neurodegenerative disease models.

Quantification of 4-HNE-d3 by LC-MS/MS

This protocol outlines the general workflow for the quantification of 4-HNE in biological samples using 4-HNE-d3 as an internal standard.

Materials:

-

Biological sample (e.g., brain tissue homogenate, plasma)

-

This compound (internal standard)

-

Extraction solvent (e.g., acetonitrile with 0.1% formic acid)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known amount of sample (e.g., 100 µL of plasma or 100 µg of tissue homogenate protein), add a known amount of 4-HNE-d3 internal standard.

-

Add ice-cold extraction solvent to precipitate proteins.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto an appropriate LC column (e.g., C18) for chromatographic separation.

-

Perform mass spectrometric detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for both 4-HNE and 4-HNE-d3.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (4-HNE) to the internal standard (4-HNE-d3).

-

Generate a standard curve using known concentrations of 4-HNE and a fixed concentration of 4-HNE-d3.

-

Determine the concentration of 4-HNE in the samples by interpolating their peak area ratios from the standard curve.

-

Western Blotting for 4-HNE Protein Adducts

This method allows for the detection of proteins modified by 4-HNE.

Materials:

-

Protein lysates from cells or tissues

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against 4-HNE

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells or homogenize tissues in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-4-HNE antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Lipid Peroxidation Assay (TBARS Assay)

This assay measures malondialdehyde (MDA), another product of lipid peroxidation, as an index of oxidative stress.

Materials:

-

Tissue homogenate or cell lysate

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

MDA standard

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in a suitable buffer.

-

-

Reaction:

-

To the sample, add TCA to precipitate proteins.

-

Centrifuge and collect the supernatant.

-

Add TBA reagent to the supernatant.

-

Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

Cool the samples on ice.

-

-

Measurement:

Cell Viability and Cytotoxicity Assay (LDH Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[3][26][27][28]

Materials:

-

Cell culture medium from treated and control cells

-

LDH assay kit (containing substrate, cofactor, and dye solution)

Procedure:

-

Sample Collection:

-

After treating cells with 4-HNE or other compounds, carefully collect the cell culture supernatant.

-

-

LDH Reaction:

-

In a 96-well plate, add a portion of the cell culture supernatant.

-

Add the LDH assay reaction mixture to each well.

-

Incubate the plate at room temperature, protected from light, for a specified time (typically 20-30 minutes).

-